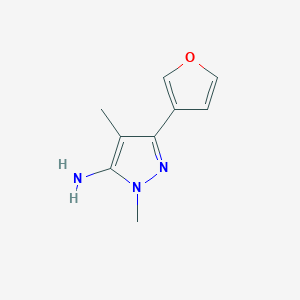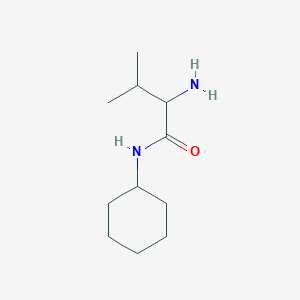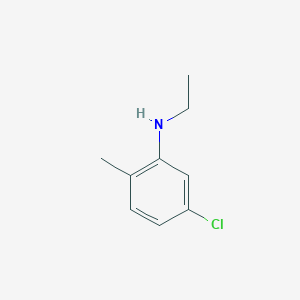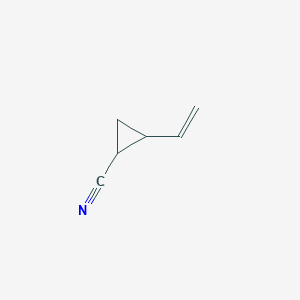![molecular formula C10H13Cl2NO2 B13272572 2-{[(2,3-Dichlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13272572.png)
2-{[(2,3-Dichlorophenyl)methyl]amino}propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2,3-Dichlorophenyl)methyl]amino}propane-1,3-diol is a chemical compound with the molecular formula C10H13Cl2NO2 It is known for its unique structure, which includes a dichlorophenyl group attached to an amino propane diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,3-Dichlorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 2,3-dichlorobenzylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction parameters, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,3-Dichlorophenyl)methyl]amino}propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
2-{[(2,3-Dichlorophenyl)methyl]amino}propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2,3-Dichlorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the amino propane diol backbone can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2,4-Dichlorophenyl)methyl]amino}propane-1,3-diol
- 2-{[(2,5-Dichlorophenyl)methyl]amino}propane-1,3-diol
- 2-{[(3,4-Dichlorophenyl)methyl]amino}propane-1,3-diol
Uniqueness
2-{[(2,3-Dichlorophenyl)methyl]amino}propane-1,3-diol is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its similar compounds.
Properties
Molecular Formula |
C10H13Cl2NO2 |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
2-[(2,3-dichlorophenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C10H13Cl2NO2/c11-9-3-1-2-7(10(9)12)4-13-8(5-14)6-15/h1-3,8,13-15H,4-6H2 |
InChI Key |
VAKHQUVIIYYQIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CNC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(tert-Butoxy)carbonyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13272496.png)
![2-{[(2,4-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13272513.png)
![4-[(Butan-2-yl)amino]benzonitrile](/img/structure/B13272521.png)
![3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane](/img/structure/B13272526.png)


![6-Methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13272546.png)



![N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide](/img/structure/B13272562.png)

![5-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13272573.png)

